molecular formula C10H16O B1251607 [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 57717-97-2

[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

Cat. No. B1251607
CAS RN: 57717-97-2
M. Wt: 152.23 g/mol
InChI Key: NDTYTMIUWGWIMO-JTQLQIEISA-N
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Patent
US03993604

Procedure details

10 g of 4-isopropenyl-cyclohex-1-enylmethanol dissolved in 200 ml of ethanol were hydrogenated at atmospheric pressure in the presence of 200 mg of Raney nickel. The reaction mixture was then filtered, evaporated and finally subjected to a fractional distillation. It was thus isolated a product having bp 75° - 115°/10 Torr. The vapour phase chromatography analysis showed that the isolated product contained 50% of a 60 : 40 (parts by weight) mixture of cis and trans isomers of the desired alcohol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][C:7]([CH2:10][OH:11])=[CH:6][CH2:5]1)([CH3:3])=[CH2:2]>C(O)C.[Ni]>[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=C)(C)C1CC=C(CC1)CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
finally subjected to a fractional distillation
CUSTOM
Type
CUSTOM
Details
It was thus isolated a product

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.